Cas no 2580232-28-4 (5-(Difluoromethyl)-2-fluorobenzene-1-sulfonamide)

5-(Difluoromethyl)-2-fluorobenzene-1-sulfonamide 化学的及び物理的性質
名前と識別子
-
- 5-(difluoromethyl)-2-fluorobenzene-1-sulfonamide
- EN300-27734020
- 2580232-28-4
- 5-(Difluoromethyl)-2-fluorobenzene-1-sulfonamide
-
- インチ: 1S/C7H6F3NO2S/c8-5-2-1-4(7(9)10)3-6(5)14(11,12)13/h1-3,7H,(H2,11,12,13)
- InChIKey: DYLOSTTZAYUVOP-UHFFFAOYSA-N
- ほほえんだ: S(C1C(=CC=C(C(F)F)C=1)F)(N)(=O)=O
計算された属性
- せいみつぶんしりょう: 225.00713409g/mol
- どういたいしつりょう: 225.00713409g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 288
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 68.5Ų
- 疎水性パラメータ計算基準値(XlogP): 1.2
5-(Difluoromethyl)-2-fluorobenzene-1-sulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27734020-10.0g |
5-(difluoromethyl)-2-fluorobenzene-1-sulfonamide |
2580232-28-4 | 95.0% | 10.0g |
$3992.0 | 2025-03-19 | |
Enamine | EN300-27734020-1.0g |
5-(difluoromethyl)-2-fluorobenzene-1-sulfonamide |
2580232-28-4 | 95.0% | 1.0g |
$928.0 | 2025-03-19 | |
Enamine | EN300-27734020-5.0g |
5-(difluoromethyl)-2-fluorobenzene-1-sulfonamide |
2580232-28-4 | 95.0% | 5.0g |
$2692.0 | 2025-03-19 | |
Enamine | EN300-27734020-0.05g |
5-(difluoromethyl)-2-fluorobenzene-1-sulfonamide |
2580232-28-4 | 95.0% | 0.05g |
$780.0 | 2025-03-19 | |
Enamine | EN300-27734020-2.5g |
5-(difluoromethyl)-2-fluorobenzene-1-sulfonamide |
2580232-28-4 | 95.0% | 2.5g |
$1819.0 | 2025-03-19 | |
Enamine | EN300-27734020-0.5g |
5-(difluoromethyl)-2-fluorobenzene-1-sulfonamide |
2580232-28-4 | 95.0% | 0.5g |
$891.0 | 2025-03-19 | |
Enamine | EN300-27734020-0.25g |
5-(difluoromethyl)-2-fluorobenzene-1-sulfonamide |
2580232-28-4 | 95.0% | 0.25g |
$855.0 | 2025-03-19 | |
Enamine | EN300-27734020-0.1g |
5-(difluoromethyl)-2-fluorobenzene-1-sulfonamide |
2580232-28-4 | 95.0% | 0.1g |
$817.0 | 2025-03-19 |
5-(Difluoromethyl)-2-fluorobenzene-1-sulfonamide 関連文献
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Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096
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5-(Difluoromethyl)-2-fluorobenzene-1-sulfonamideに関する追加情報
Introduction to 5-(Difluoromethyl)-2-fluorobenzene-1-sulfonamide (CAS No. 2580232-28-4)
5-(Difluoromethyl)-2-fluorobenzene-1-sulfonamide, identified by its Chemical Abstracts Service (CAS) number 2580232-28-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of sulfonamides, which are well-documented for their broad spectrum of biological activities and therapeutic potential. The structural features of this molecule, particularly the presence of both fluorine atoms and a difluoromethyl group, contribute to its unique chemical properties and make it a promising candidate for further exploration in drug discovery.
The sulfonamide functional group, characterized by the -SO2NH2 moiety, is renowned for its ability to interact with biological targets such as enzymes and receptors. In the case of 5-(Difluoromethyl)-2-fluorobenzene-1-sulfonamide, the substitution of hydrogen atoms with fluorine atoms at the 2-position and the introduction of a difluoromethyl group at the 5-position introduce additional electronic and steric effects that can modulate its biological activity. These modifications are strategically designed to enhance binding affinity, metabolic stability, and overall pharmacokinetic profiles, making this compound an attractive scaffold for developing novel therapeutic agents.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding interactions of 5-(Difluoromethyl)-2-fluorobenzene-1-sulfonamide with various biological targets with high precision. Studies have suggested that this compound may exhibit inhibitory effects on certain enzymes and receptors implicated in inflammatory diseases, cancer, and infectious disorders. The fluorine atoms, in particular, are known to increase lipophilicity and metabolic stability, while the difluoromethyl group can enhance binding interactions by improving hydrophobicity and electronic properties.
In the realm of medicinal chemistry, sulfonamides have been extensively studied due to their versatility and efficacy. The structural motif of 5-(Difluoromethyl)-2-fluorobenzene-1-sulfonamide aligns well with this tradition, offering a unique combination of features that may confer distinct advantages over existing sulfonamide-based drugs. For instance, the presence of two fluorine atoms can influence both electronic distribution and steric hindrance around the molecule, potentially leading to improved selectivity and reduced side effects.
Current research is focused on synthesizing derivatives of 5-(Difluoromethyl)-2-fluorobenzene-1-sulfonamide to optimize its pharmacological properties. By modifying other parts of the molecule, such as replacing or altering functional groups at different positions, scientists aim to fine-tune its activity against specific disease targets. Preliminary in vitro studies have shown promising results, indicating that this compound may possess potent inhibitory activity against certain enzymes involved in pathogenic processes.
The role of fluorine-containing compounds in drug development cannot be overstated. Fluorine atoms are frequently incorporated into pharmaceuticals due to their ability to enhance molecular stability, improve bioavailability, and modulate receptor interactions. In the context of 5-(Difluoromethyl)-2-fluorobenzene-1-sulfonamide, the two fluorine atoms at positions 2 and 5 play a crucial role in defining its pharmacological profile. They contribute to increased lipophilicity, which can facilitate cell membrane penetration, and they also influence electronic effects that can strengthen binding interactions with biological targets.
Moreover, the difluoromethyl group is a particularly valuable structural feature in medicinal chemistry. This group not only enhances hydrophobicity but also introduces additional points for hydrogen bonding or other non-covalent interactions with biological targets. Such features are often critical for achieving high affinity and selectivity in drug design. The combination of these elements in 5-(Difluoromethyl)-2-fluorobenzene-1-sulfonamide suggests that it may be a versatile tool for developing novel therapeutics.
The synthesis of 5-(Difluoromethyl)-2-fluorobenzene-1-sulfonamide involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic methodologies, including transition metal-catalyzed reactions and fluorochemical transformations, are employed to introduce the fluorine atoms and other functional groups accurately. The success of these synthetic routes is crucial for obtaining sufficient quantities of the compound for further biological evaluation.
In conclusion,5-(Difluoromethyl)-2-fluorobenzene-1-sulfonamide (CAS No. 2580232-28-4) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and promising biological activities. The strategic incorporation of fluorine atoms and a difluoromethyl group enhances its potential as a therapeutic agent by improving binding affinity, metabolic stability, and overall pharmacokinetic properties. Ongoing research efforts aim to further refine its pharmacological profile through derivative synthesis and preclinical testing, positioning this compound as a valuable asset in the quest for novel treatments for various diseases.
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